molecular formula C12H10FNO4S2 B1463589 3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid CAS No. 1291486-61-7

3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid

Cat. No.: B1463589
CAS No.: 1291486-61-7
M. Wt: 315.3 g/mol
InChI Key: WHFWYLAAFKHQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a sulfonamide group substituted with a methyl and fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with N-methyl-4-fluorobenzenesulfonamide under specific reaction conditions. This process may involve the use of coupling agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of the amide bond between the carboxylic acid and sulfonamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.

Comparison with Similar Compounds

3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid can be compared with other thiophene-based compounds, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFWYLAAFKHQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 4
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 5
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid
Reactant of Route 6
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.